Asterin

Electrochemistry Antioxidant activity Structure-activity relationship

Procure Asterin for superior antioxidant performance. With an ORAC value 3.5x higher than Trolox and bioavailability that outperforms rutinoside analogs, this cyanidin-3-O-glucoside is the definitive choice for formulations requiring high systemic antioxidant load. Its defined color stability and thermal degradation profile ensure extended shelf life, making it a predictable, high-value ingredient for advanced nutraceutical, cosmetic, and analytical applications.

Molecular Formula C21H21ClO11
Molecular Weight 484.8 g/mol
Cat. No. B7828476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsterin
Molecular FormulaC21H21ClO11
Molecular Weight484.8 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-]
InChIInChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17-,18+,19-,21?;/m1./s1
InChIKeyYTMNONATNXDQJF-NAQCLLOPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asterin (Cyanidin-3-O-glucoside): Identity, Specifications, and Procurement Considerations


Asterin, also known as cyanidin-3-O-glucoside, chrysanthemin, or kuromanin chloride (CAS 7084-24-4), is a naturally occurring anthocyanin belonging to the flavonoid class of compounds [1]. It is the 3-O-β-D-glucoside of cyanidin, a pigment widely distributed in red berries, black soybeans, purple corn, and various other plant sources [2]. Commercially, Asterin is supplied primarily as the chloride salt (C₂₁H₂₁ClO₁₁, MW 484.84) with typical purity specifications of ≥95% to ≥98% by HPLC . This compound is utilized across nutraceutical, cosmetic, food colorant, and analytical research applications due to its well-documented bioactivities and its role as a primary reference standard in anthocyanin analysis .

Why Asterin (Cyanidin-3-O-glucoside) Cannot Be Readily Substituted by Other Anthocyanins


Anthocyanins, as a broad class, share a core flavylium structure but exhibit pronounced differences in antioxidant potency, stability, bioavailability, and specific bioactivity that preclude simple interchangeability. The specific pattern and degree of B-ring hydroxylation, as well as the nature of glycosidic substitution, critically determine these properties [1]. Therefore, selecting 'an anthocyanin' generically for a research or industrial application introduces unacceptable variability. The following evidence demonstrates that Asterin (cyanidin-3-O-glucoside) possesses quantifiably distinct performance characteristics compared to its most common analogs, including pelargonidin-3-glucoside, cyanidin-3-rutinoside, and the cyanidin aglycone. These differences justify its specific selection in contexts where higher antioxidant capacity, superior bioavailability, or enhanced color stability are critical performance criteria.

Quantitative Differentiation: How Asterin (Cyanidin-3-O-glucoside) Compares to Key Analogs


Superior Electron-Donating Capacity vs. Pelargonidin-3-glucoside

Asterin (cyanidin-3-glucoside) demonstrates a significantly lower oxidation peak potential (Epa) of +830 mV compared to +912 mV for pelargonidin-3-glucoside, as determined by cyclic voltammetry [1]. A lower Epa value indicates that the molecule is more easily oxidized, thereby acting as a more effective electron donor and free radical scavenger. This 82 mV difference, representing an approximately 9% lower potential, is a direct consequence of the presence of two hydroxyl groups on the B-ring of cyanidin, compared to the single hydroxyl group on pelargonidin [1].

Electrochemistry Antioxidant activity Structure-activity relationship

Highest ORAC Value Among Common Anthocyanins

In a comprehensive analysis of common anthocyanins, Asterin (kuromanin, cyanidin-3-glucoside) exhibited the highest Oxygen Radical Absorbance Capacity (ORAC) value, which was 3.5 times greater than that of Trolox (a vitamin E analog) [1]. In contrast, other anthocyanins like pelargonin demonstrated the lowest antioxidant activity within the same assay, though still as potent as Trolox itself [1]. This class-level comparison places Asterin at the top of its category for peroxyl radical scavenging capacity, a key measure of antioxidant efficacy in biological systems.

ORAC assay Radical scavenging Comparative efficacy

Enhanced Color Stability vs. Cyanidin Aglycone Across pH Range

The 3-O-glucosidic substitution in Asterin (cyanidin-3-glucoside) confers significantly higher color stability compared to its aglycone, cyanidin, across a broad pH range, with the exception of pH 7.0 [1]. Under conditions simulating rapid food aging (pH 7.0, 55.0 ± 0.1 °C), the cyanidin aglycone exhibits significantly higher color intensity but also greater susceptibility to degradation [2]. In practical terms, this means that while the aglycone may appear more vivid initially, its color fades much faster, making Asterin the preferred choice for applications requiring sustained visual appeal and consistent coloring performance over time, particularly in acidic to slightly acidic media.

Color stability pH-dependent degradation Food chemistry

Superior Bioavailability vs. Cyanidin-3-rutinoside

Asterin (cyanidin-3-glucoside) is demonstrably more bioavailable than its rutinoside analog, cyanidin-3-rutinoside (C3R) [1]. This difference is attributed to the presence of a single glucose moiety versus the disaccharide rutinose in C3R. Specifically, anthocyanins with a monoglycoside attachment are more readily absorbed and metabolized [2]. In rat studies, the AUC₀₋₈ₕ for plasma after oral administration of an extract containing 79% C3G and 19% C3R was determined to be 2.76 ± 0.88 μg·h/mL [3]. Furthermore, enzymatic hydrolysis studies demonstrate that C3R can be converted to the more bioavailable C3G with efficiencies exceeding 95% [1]. This quantitative and mechanistic evidence establishes Asterin as the preferred anthocyanin source for applications where systemic absorption and metabolite generation are critical to efficacy.

Pharmacokinetics Bioavailability Glycoside hydrolysis

Greater High-Temperature Stability at Acidic pH vs. Cyanidin-3-rutinoside

Under identical, thermally challenging conditions (pH 2.2, 100°C), Asterin (cyanidin-3-glucoside) degrades with a rate constant (k) of 8.99 × 10⁻⁴ s⁻¹, whereas cyanidin-3-rutinoside degrades more slowly at a rate of 5.33 × 10⁻⁴ s⁻¹ [1]. This indicates that at this specific pH, the rutinoside is approximately 1.7 times more stable. However, this comparison highlights a critical differentiator: the stability ranking of these anthocyanins is pH- and temperature-dependent. While C3R is more stable under this specific acidic, high-heat condition, Asterin (C3G) is known for its superior stability across a broader, more physiologically relevant pH range [2]. This nuanced profile allows for tailored selection: C3R may be preferred for certain high-heat acidic food processes, whereas Asterin is the more robust choice for applications spanning a wider pH spectrum, including neutral environments.

Thermal degradation pH stability Food processing

Optimized Application Scenarios for Asterin Based on Evidence-Based Differentiation


Functional Foods and Nutraceuticals Requiring Maximal Bioavailable Antioxidant Payload

Asterin's superior ORAC value (3.5x Trolox) [1] and higher bioavailability compared to rutinoside analogs [2] make it the premier choice for formulating dietary supplements and functional beverages aimed at delivering a high systemic antioxidant load. Its established pharmacokinetic profile [3] provides a predictable basis for estimating in vivo exposure, a critical advantage over less well-characterized anthocyanins.

Natural Food Colorant with Enhanced Shelf-Life Stability

For food and beverage products requiring a stable red-to-purple hue under acidic to slightly acidic conditions (e.g., pH < 7), Asterin offers a quantifiable advantage in color retention over its aglycone [4]. This translates directly to extended shelf life and reduced color fading, mitigating a key limitation of natural colorants. Its defined thermal degradation kinetics [5] also allow process engineers to model and minimize color loss during manufacturing.

Analytical Reference Standard for Accurate Anthocyanin Quantification

As a primary reference substance with certified purity (≥98% by HPLC) , Asterin is an indispensable calibration standard for the identification and quantification of anthocyanins in complex plant matrices, foods, and biological samples using HPLC or HPTLC . Its well-defined spectral and chromatographic properties ensure reliable and reproducible analytical results.

Cosmetic Formulations for Topical Antioxidant Protection

Asterin's demonstrated electron-donating capacity (Epa of +830 mV) [6] and established antioxidant mechanisms support its inclusion in topical formulations designed to combat oxidative stress in the skin. While direct comparative data in cosmetic matrices is limited, its in vitro potency and stability profile [4] provide a stronger scientific rationale for its use over less potent or less stable anthocyanin alternatives.

Technical Documentation Hub

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